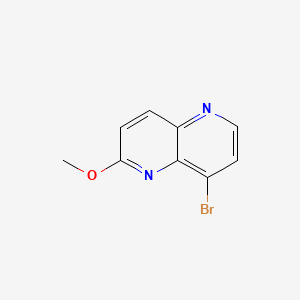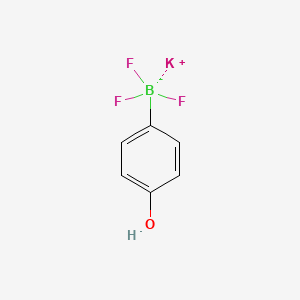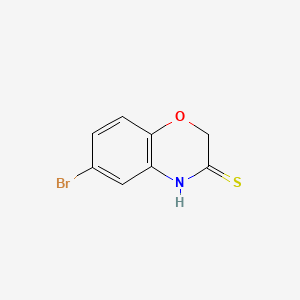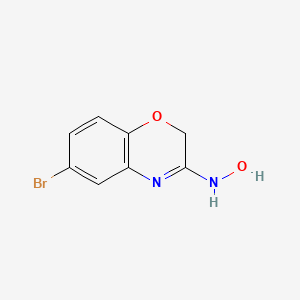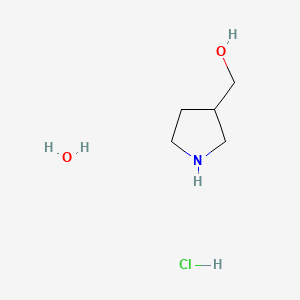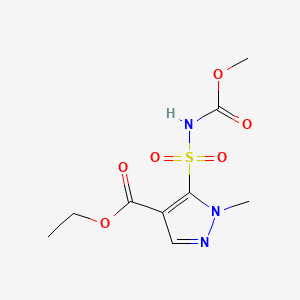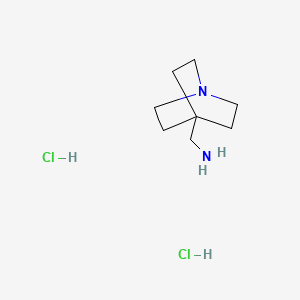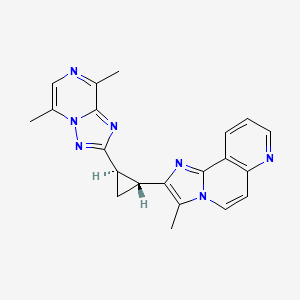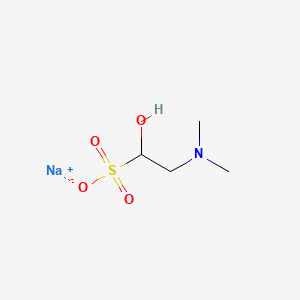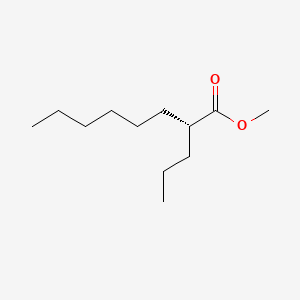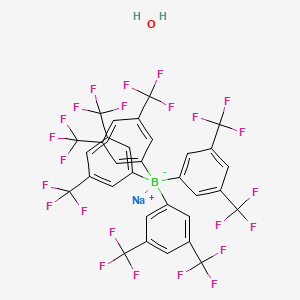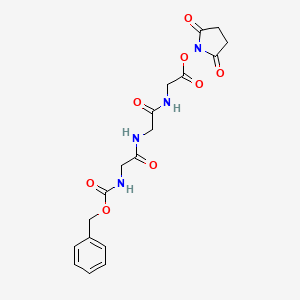
Z-Gly-Gly-Gly-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Gly-Gly-Gly-OSu, also known as N-benzyloxycarbonyl-glycyl-glycyl-glycyl-N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of glycine, a simple amino acid, and is often employed as a reagent in the formation of peptide bonds.
作用机制
Target of Action
Z-Gly-Gly-Gly-OSu is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the production of proteins, DNA, and phospholipids, and contributes to muscle growth and energy regulation.
Mode of Action
As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are generally associated with amino acids and their derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Gly-OSu typically involves the reaction of N-benzyloxycarbonyl-glycyl-glycyl-glycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
化学反应分析
Types of Reactions
Z-Gly-Gly-Gly-OSu primarily undergoes nucleophilic substitution reactions. It reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis. The compound can also participate in hydrolysis reactions, where the ester bond is cleaved in the presence of water or aqueous solutions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Hydrolysis: The reaction can occur in the presence of water or aqueous buffers, often under mild acidic or basic conditions.
Major Products
Peptide Bond Formation: The primary product is a peptide bond between the glycine derivative and the amine.
Hydrolysis: The major products are N-benzyloxycarbonyl-glycyl-glycyl-glycine and N-hydroxysuccinimide.
科学研究应用
Z-Gly-Gly-Gly-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a coupling reagent to form peptide bonds. This compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions. In addition, it is employed in the synthesis of peptide libraries for high-throughput screening in drug discovery.
相似化合物的比较
Similar Compounds
- Z-Gly-OSu (N-benzyloxycarbonyl-glycine N-hydroxysuccinimide ester)
- Z-Gly-Gly-OSu (N-benzyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester)
- Z-Gly-Pro-OSu (N-benzyloxycarbonyl-glycyl-proline N-hydroxysuccinimide ester)
Uniqueness
Z-Gly-Gly-Gly-OSu is unique due to its tripeptide structure, which provides additional flexibility and specificity in peptide synthesis. Compared to its similar compounds, it offers a higher degree of reactivity and selectivity, making it a preferred choice for synthesizing longer peptide chains and complex peptide structures.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQMBDPUZSXHOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
